2,6,10,14-Tetramethylheptadecane

Description

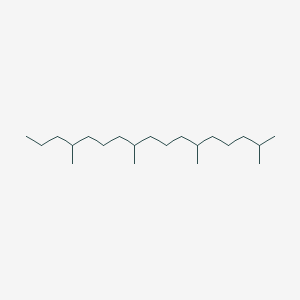

Structure

3D Structure

Properties

IUPAC Name |

2,6,10,14-tetramethylheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGFWENQAXVDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880746 | |

| Record name | heptadecane, 2,6,10,14-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18344-37-1 | |

| Record name | 2,6,10,14-Tetramethylheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18344-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10,14-Tetramethylheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | heptadecane, 2,6,10,14-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6,10,14-Tetramethylheptadecane: Properties, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10,14-Tetramethylheptadecane is a highly branched long-chain alkane with the chemical formula C₂₁H₄₄.[1][2][3][4][5] As a saturated hydrocarbon, it is characterized by its chemical inertness, a property typical of alkanes. However, its specific isomeric structure imparts unique physical and biological properties that are of interest in various scientific fields. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed analytical methodologies for its identification and quantification, a plausible route for its chemical synthesis, and a discussion of its known natural occurrences and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, biology, and medicine.

Physicochemical Properties

The distinct chemical structure of this compound governs its physical characteristics. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₄ | [1][2][3][4][5] |

| Molecular Weight | 296.5741 g/mol | [1][4][5] |

| CAS Number | 18344-37-1 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 356.9 °C at 760 mmHg | [6] |

| Density | 0.787 g/cm³ | [6] |

| Refractive Index | 1.439 | [6] |

| Vapor Pressure | 5.81E-05 mmHg at 25°C | [6] |

| Water Solubility | Practically insoluble | [5] |

| LogP (Octanol/Water Partition Coefficient) | 7.86170 | [6] |

Solubility and Stability:

As a nonpolar hydrocarbon, this compound is virtually insoluble in water but is expected to be soluble in nonpolar organic solvents such as hexane, ether, and chloroform.[5] Being a saturated alkane, it is chemically stable and does not readily react with most acids, bases, oxidizing agents, or reducing agents under normal conditions.[7][8]

Chemical Structure and Reactivity

The structure of this compound features a seventeen-carbon backbone with four methyl group branches at positions 2, 6, 10, and 14. This high degree of branching influences its physical properties, such as its boiling point and viscosity, compared to its linear isomer, heptadecane.

Caption: Chemical structure of this compound.

The reactivity of this compound is characteristic of branched alkanes. While generally unreactive, it can undergo certain reactions under specific conditions:

-

Combustion: In the presence of sufficient oxygen, it will combust to produce carbon dioxide and water, releasing a significant amount of energy.[7]

-

Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction. The substitution is expected to occur preferentially at the tertiary carbon atoms due to the higher stability of the resulting tertiary free radicals.[7][9]

Spectral Data for Structural Elucidation

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 296, corresponding to its molecular weight.[4][5] The fragmentation pattern will show a series of characteristic alkane fragments, with prominent peaks resulting from the cleavage at the branched carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum will show a number of distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts will be in the typical aliphatic region (approximately 10-40 ppm).

-

¹H NMR: The ¹H NMR spectrum will be complex due to the presence of multiple, structurally similar methylene and methine protons. The signals will appear in the upfield region (approximately 0.8-1.5 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of other functional group absorptions confirms its identity as a saturated hydrocarbon.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the separation, identification, and quantification of this compound in complex mixtures due to its volatility and the technique's high sensitivity and specificity.

Experimental Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., essential oils, organic extracts), dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1-10 µg/mL.

-

For solid samples, perform a solvent extraction using a suitable nonpolar solvent.

-

If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Transfer the prepared sample to a 2 mL autosampler vial.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

-

Column: Agilent DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

-

The mass spectrum should be compared with a reference library such as the NIST Mass Spectral Library for confirmation.[4][5]

-

For quantitative analysis, prepare a calibration curve using a series of known concentrations of a this compound standard.

-

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Plausible Synthetic Route

A potential retrosynthetic analysis would involve disconnecting the molecule at the bonds adjacent to the branched centers. A convergent synthesis would be most efficient. One possible strategy involves the coupling of smaller, branched building blocks. For instance, a Grignard reagent derived from a branched alkyl halide could be reacted with another suitable electrophile.

Illustrative Synthetic Step using a Grignard Reagent:

A key step could involve the reaction of a Grignard reagent, such as 2-bromobutane, with a suitable ketone, followed by dehydration and hydrogenation to form a portion of the branched alkane chain. By strategically choosing the starting materials, the entire carbon skeleton can be assembled.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. This compound | C21H44 | CID 29036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 5. Heptadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 6. 2,6,10,15-Tetramethylheptadecane | 54833-48-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

2,6,10,14-Tetramethylheptadecane physical properties

An In-depth Technical Guide to the Physical Properties of 2,6,10,14-Tetramethylheptadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly branched, long-chain alkane with significant relevance in various scientific and industrial fields. Its unique physical properties, stemming from its intricate molecular structure, dictate its behavior and applicability, from its role as a biomarker in metabolomics to its use as a high-performance lubricant. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination and the scientific principles that underpin these techniques. This document is intended to serve as a vital resource for researchers and professionals, offering both foundational knowledge and practical insights into the characterization of this complex hydrocarbon.

Introduction and Molecular Overview

This compound, a C21 saturated hydrocarbon, is a member of the branched-chain alkane family.[1][2] Its structure, characterized by a seventeen-carbon backbone with four methyl branches, imparts properties distinct from its linear counterparts.[1] This branching disrupts the regular packing of molecules, influencing properties such as viscosity, boiling point, and melting point.[2]

This compound has been identified as a human metabolite and is of interest in cancer metabolism research.[1][2] Furthermore, its excellent thermal stability and low volatility make it a valuable component in the formulation of advanced lubricants and fuels, particularly in the automotive and aerospace industries.[3] An understanding of its physical properties is therefore paramount for its application and study in these diverse fields.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[2]

Core Physical Properties

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various systems, designing purification processes, and ensuring safe handling.

| Physical Property | Value | Units |

| Molecular Weight | 296.57 | g/mol |

| Appearance | Colorless Liquid | - |

| Boiling Point | 356.9 | °C at 760 mmHg |

| Density | 0.787 | g/cm³ |

| Refractive Index | 1.439 | - |

| Flash Point | 167.9 | °C |

| Vapor Pressure | 5.81 x 10⁻⁵ | mmHg at 25°C |

| LogP (Octanol/Water) | 7.86 | - |

A compilation of data from multiple sources.[2][3][4][5][7]

Synthesis and Purification: A Preparative Overview

A self-validating protocol for obtaining high-purity this compound is crucial, as impurities can significantly alter physical property measurements. A plausible synthetic route involves the coupling of smaller alkyl fragments, followed by rigorous purification.

Synthesis of Highly Branched Alkanes

The synthesis of complex, highly branched alkanes often employs methods that build the carbon skeleton through C-C bond formation, followed by the removal of functional groups. A robust approach involves Grignard reactions or dithiane chemistry to couple alkyl halides, followed by dehydration and hydrogenation or desulfurization.[3][8]

Caption: A generalized workflow for the synthesis and purification of high-purity branched alkanes.

Purification Protocol

-

Fractional Distillation: The crude product is subjected to fractional distillation under reduced pressure. This is essential for high-boiling-point compounds to prevent thermal degradation. This step removes unreacted starting materials and lower-boiling-point byproducts.[9]

-

Column Chromatography: The distilled product is then passed through a silica gel column, eluting with a non-polar solvent such as hexane. This removes any remaining polar impurities.

-

Purity Verification: The purity of the final product is verified by high-temperature gas chromatography-mass spectrometry (HTGC-MS).[3] A single, sharp peak in the chromatogram indicates a high degree of purity.

Experimental Determination of Physical Properties

The following sections detail the methodologies for measuring the key physical properties of this compound. The choice of method is dictated by the need for accuracy and the specific nature of this high-molecular-weight, non-polar liquid.

Boiling Point Determination

The high boiling point of this compound requires specific techniques to ensure accurate measurement without decomposition.

Protocol: Thiele Tube Method

The Thiele tube method is a microscale technique suitable for determining the boiling point of small quantities of liquid.[10]

-

Sample Preparation: A small amount (~0.5 mL) of the purified liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This ensures the vapor pressure of the substance equals the atmospheric pressure.[10]

Causality: The use of an oil bath in a Thiele tube ensures uniform heating, which is critical for an accurate determination. The microscale nature of this method minimizes the amount of sample required.

Density Measurement

Density is a fundamental property reflecting the packing of molecules. For liquids like this compound, a vibrating tube density meter provides high precision.

Protocol: Vibrating Tube Density Meter

This method is based on the principle that the resonant frequency of a vibrating U-shaped tube is dependent on the mass, and therefore the density, of the liquid it contains.[11][12]

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Injection: The purified this compound is injected into the thermostatted U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation frequency of the tube and calculates the density based on the calibration. Measurements are typically repeated until a stable reading is obtained.

Trustworthiness: This method is highly accurate and reproducible, with modern instruments providing precision to five or six decimal places.[11] The automated nature of the measurement minimizes operator error.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for purity assessment.

Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[13][14]

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument's light source is adjusted. The user then looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Temperature control is critical and is typically maintained with a circulating water bath.[13]

Expertise: According to ASTM D1218, temperature control is paramount for accurate refractive index measurements of hydrocarbons, as the refractive index is highly temperature-dependent.[13][15]

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide detailed information about the molecular structure and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile organic compounds.

Caption: The workflow for the analysis of branched alkanes by GC-MS.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane (e.g., 10 µg/mL).[4]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.[16]

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Data Analysis: The retention time and mass spectrum of the analyte are compared to those of known standards or library data for identification. The fragmentation pattern of branched alkanes is characteristic and aids in structure elucidation.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent can influence the chemical shifts.[17]

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For long-chain alkanes, a longer relaxation delay (d1) may be necessary to ensure accurate integration, especially for quaternary carbons.[18]

-

Spectral Interpretation: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the signals provide information about the local electronic environment of each carbon atom. Due to symmetry, this compound is expected to show fewer than 21 signals.

Expertise: For quantitative ¹³C NMR of long-chain alkanes, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (nOe) and employ a sufficiently long relaxation delay to allow for full relaxation of all carbon nuclei.[18] This ensures that the signal integrals are proportional to the number of carbon atoms.

Safety and Handling

While this compound is generally considered to have low toxicity, standard laboratory safety precautions should be observed. Based on data for the similar compound 2,6,10,14-tetramethylpentadecane (pristane), it may cause skin and eye irritation.[19][20]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

-

Storage: Store in a tightly closed container in a cool, well-ventilated area.

-

Fire: The compound is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam.[19]

Conclusion

The physical properties of this compound are a direct consequence of its unique branched structure. Accurate determination of these properties is essential for its application in diverse fields, from biomedical research to materials science. The methodologies outlined in this guide provide a robust framework for the characterization of this and other long-chain branched alkanes, emphasizing the importance of careful experimental design and execution to ensure data integrity and reliability.

References

- Guidechem. (n.d.). This compound 18344-37-1.

- Benchchem. (n.d.). Application Notes and Protocols for the Identification of Branched Alkanes by GC-MS.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes: Tribological Performance of Branched Alkanes in Boundary Lubrication.

- ChemicalBook. (n.d.). This compound CAS#: 18344-37-1.

- Lehmler, H.-J., et al. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Journal of the American Oil Chemists' Society.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Branched Alkanes.

- Chemeo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1).

- Cosmo Bio USA. (n.d.). 2,6,10,14-Tetramethylpentadecane MSDS.

-

NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane.

- KEM. (n.d.). Refractive index of hydrocarbon Liquids.

- Pomonis, P. J., & Blount, H. G. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1862.

- NMPPDB. (n.d.). Heptadecane,2,6,10,14-tetramethyl.

- SpectraBase. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-.

- Smith, L. (2014). Synthesis of H-branch alkanes. PEARL - Plymouth Electronic Archive and Research Library.

- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.

- Longdom Publishing. (2021). A Brief Note on Alkanes and its Applications. Journal of Chemical Engineering & Process Technology.

- ASTM International. (n.d.). Standard Method for Measurement of Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM D1218.

- Magnetic Resonance in Chemistry. (2013). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes.

- Quora. (2016). What are some uses and applications of alkanes?.

- Leslie, R. T. (1936). Purification of hydrocarbons by crystallization from liquid methane. Isolation of 2-methylheptane from petroleum. Journal of Research of the National Bureau of Standards, 17(5), 761-769.

- SensoTech GmbH. (n.d.). Density measurement in liquids.

- Calnesis Laboratory. (n.d.). Density measurement of liquids.

- Reagecon. (n.d.). Density Measurement and Density Standards.

- EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.

- Britannica. (n.d.). Petroleum refining.

- PubMed. (2010). Removal of saturated aliphatic hydrocarbons (gasoline components) from air via bacterial biofiltration. Journal of Environmental Science and Health, Part A, 45(9), 1037-1047.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane.

- Chemistry LibreTexts. (2022). 6.

- MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes.

- ResearchGate. (n.d.). Boiling point models of alkanes.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument.

- AIP Publishing. (2007). Method for measurement of the density of thin films of small organic molecules. Review of Scientific Instruments, 78(3), 033902.

- ResearchGate. (2006).

- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - n-Tetradecane.

- Google Patents. (n.d.). CN106446485A - Method for calculating refractive index of hydrocarbon compounds.

- Studylib. (2021). EXPERIMENT (2)

- ResearchGate. (2020). Synthesis of highly-branched alkanes for renewable gasoline. Fuel Processing Technology, 197, 106192.

- Benchchem. (n.d.). 2,6,10,15-Tetramethylheptadecane.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- ACS Publications. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. Petroleum refining - Saturated Molecules, Cracking, Fractional Distillation | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. calnesis.com [calnesis.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 15. dl.astm.org [dl.astm.org]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. researchgate.net [researchgate.net]

- 18. sc.edu [sc.edu]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. fishersci.be [fishersci.be]

An In-Depth Technical Guide to the Synthesis of 2,6,10,14-Tetramethylheptadecane

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,6,10,14-Tetramethylheptadecane, a C21 branched-chain alkane, is a molecule of significant interest in various scientific disciplines.[1][2] As a saturated isoprenoid, its structure is related to naturally occurring compounds like phytol. This guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed experimental insights and methodologies. The synthesis of this and other long-chain branched alkanes is crucial for developing standards for geochemical and environmental analysis, as well as for creating building blocks in medicinal chemistry and materials science. This document delves into the core synthetic strategies, providing the necessary details for practical application in a research and development setting.

Introduction to this compound

This compound is a long-chain alkane characterized by a heptadecane backbone with four methyl groups at positions 2, 6, 10, and 14.[1][2] This structure is notably the fully saturated version of the diterpenoid alcohol phytol, a component of chlorophyll. The saturated nature of this compound, also known as phytane, makes it a valuable biomarker in geochemistry, where its presence and abundance can provide insights into the depositional environment and thermal maturity of organic matter.[3][4] In the context of drug development, the synthesis of such branched alkanes can be a key step in the preparation of complex lipophilic molecules and drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H44 | [5] |

| Molecular Weight | 296.57 g/mol | [5] |

| CAS Number | 18344-37-1 | [5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 301.41 °C (at 100 mPa) | [3] |

| Density | 791 mg/mL (at 20 °C) | [3] |

Synthetic Strategies: A Dual Approach

The synthesis of this compound can be broadly approached via two primary strategies:

-

Direct Conversion from a Natural Precursor: This approach leverages the readily available natural product, phytol, and converts it to the target alkane through catalytic hydrogenation. This is often the most direct and atom-economical route.

-

Multi-Step Total Synthesis: This strategy involves the construction of the C21 carbon skeleton from smaller, simpler building blocks using powerful carbon-carbon bond-forming reactions such as the Wittig reaction and Grignard reactions. This approach offers greater flexibility for creating structural analogs.

This guide will explore both methodologies in detail, providing theoretical background and practical experimental protocols.

Part 1: Synthesis via Catalytic Hydrogenation of Phytol

The catalytic hydrogenation of phytol is a straightforward and efficient method for the preparation of this compound. This process involves the reduction of the double bond and the hydroxyl group of phytol to yield the corresponding saturated alkane.[3][4]

Causality of Experimental Choices

The choice of catalyst is paramount for the success of this reaction. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are commonly employed due to their high activity and efficiency in hydrogenating both alkenes and alcohols (via hydrogenolysis of the corresponding tosylate or direct hydrogenolysis under more forcing conditions). The solvent selection is typically a non-polar, inert solvent like hexane or ethyl acetate to ensure good solubility of the lipophilic phytol and to remain stable under the reaction conditions. The hydrogen pressure and temperature are critical parameters that influence the reaction rate and completeness. Higher pressures and temperatures generally favor the reaction but must be carefully controlled to prevent side reactions or degradation.

Experimental Protocol: Hydrogenation of Phytol

Materials:

-

Phytol

-

10% Palladium on carbon (Pd/C)

-

Hexane (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Celite® or a similar filtration aid

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve phytol (1 equivalent) in anhydrous hexane.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to phytol) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously to ensure efficient mixing of the reactants, solvent, catalyst, and hydrogen.[6]

-

Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (typically several hours to overnight), cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with fresh hexane to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. For higher purity, the product can be further purified by column chromatography on silica gel using hexane as the eluent.[7][8][9]

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation of phytol.

Part 2: Multi-Step Total Synthesis

A total synthesis approach allows for the construction of the this compound skeleton from smaller, more readily available starting materials. This method provides greater versatility for creating structural analogs with modified chain lengths or branching patterns. A plausible retrosynthetic analysis would involve disconnecting the C21 backbone at strategic points, often leading to key intermediates that can be synthesized using well-established organic reactions like the Wittig and Grignard reactions.

Retrosynthetic Analysis

A logical disconnection strategy for this compound would be to break the molecule into smaller, repeating isoprenoid units. This leads to key synthons that can be assembled sequentially.

Sources

- 1. This compound | C21H44 | CID 29036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18344-37-1 [m.chemicalbook.com]

- 3. Phytane - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Heptadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Khan Academy [khanacademy.org]

A Technical Guide to the Natural Sources of 2,6,10,14-Tetramethylheptadecane for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the natural origins of the isoprenoid alkane 2,6,10,14-tetramethylheptadecane. Moving beyond a simple catalog of sources, this document elucidates the biosynthetic and geochemical pathways that lead to its formation, offers quantitative insights where available, and provides actionable protocols for its extraction and identification. The content is structured to provide researchers, natural product chemists, and drug development professionals with a comprehensive understanding of this molecule's place in the natural world.

Executive Summary: The Isoprenoid Lineage of a C21 Alkane

This compound is a saturated, branched-chain alkane (C₂₁H₄₄) belonging to the vast family of isoprenoids. Its structural architecture, characterized by methyl branches at regular intervals, is a clear fingerprint of its biogenic origin, ultimately tracing back to the fundamental five-carbon isoprene unit. Unlike many secondary metabolites that are the direct products of specific enzymatic pathways to serve an immediate biological function, the story of this compound is deeply intertwined with the life cycle of one of the most abundant molecules on Earth: chlorophyll.

Its presence in nature is subtle and often overshadowed by its more famous, shorter-chain analogs, pristane (C₁₉) and phytane (C₂₀). However, understanding its origins is key to identifying potential novel sources and exploring its latent biological activities. This guide will establish that the primary font of this compound is the phytyl side chain of chlorophyll, which undergoes a series of transformations, both biological and geochemical, to yield this and related isoprenoid alkanes.

Biosynthetic and Geochemical Origins: From Photosynthesis to Saturated Alkane

The genesis of this compound is not a direct, targeted synthesis but rather a consequence of the degradation of chlorophyll. The pathway can be understood as a multi-stage process initiated in living organisms and often completed by long-term geochemical processes (diagenesis).

The Ultimate Precursor: Phytol from Chlorophyll

The journey begins with photosynthesis. The chlorophyll molecule consists of a porphyrin ring responsible for light absorption and a long, C₂₀ isoprenoid alcohol tail, known as phytol . This phytyl group anchors the molecule within the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.

During cellular turnover, senescence, or upon ingestion by herbivores, the chlorophyll molecule is broken down. A key step is the hydrolysis of the ester bond, releasing free phytol. This free phytol is the direct precursor to a family of branched-chain lipids.

Metabolic Fates of Phytol

Once liberated, phytol can enter several metabolic routes. In plants, it can be phosphorylated to produce phytyl-diphosphate, which is a substrate for the synthesis of tocopherols (Vitamin E)[1]. However, a significant portion undergoes catabolism. The initial oxidative steps convert phytol into phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). This conversion is a critical juncture, as phytanic acid is the precursor to the C₁₉ isoprenoid, pristane, through a process of alpha-oxidation and decarboxylation[2][3][4].

Formation of Isoprenoid Alkanes

The formation of saturated alkanes like pristane and its C₂₀ homolog, phytane, from phytol is well-documented, particularly in the context of geochemistry where they serve as important biomarkers for petroleum source rocks[5][6][7].

-

Pristane (C₁₉) Formation: Under oxic (oxidizing) conditions , phytol is oxidized to phytanic acid. This acid then undergoes enzymatic decarboxylation (loss of a CO₂ group), yielding the C₁₉ alkane, pristane (2,6,10,14-tetramethylpentadecane)[5][7][8].

-

Phytane (C₂₀) Formation: Under anoxic (reducing) conditions , phytol undergoes dehydration and reduction, preserving its original 20-carbon skeleton to form phytane (2,6,10,14-tetramethylhexadecane)[5][6].

While the precise enzymatic machinery for the production of This compound (C₂₁) is not as extensively characterized, its formation can be logically inferred from these established pathways. It likely arises from a C₂₁ isoprenoid acid precursor, structurally analogous to phytanic acid, which is then subjected to decarboxylation. Alternatively, it may be formed via chain elongation of a phytol-derived intermediate before the final saturation steps. The structural similarity, particularly the methyl branching pattern, unequivocally links it to the phytol degradation cascade.

Documented Natural Sources

While the ultimate source is chlorophyll, the detection of this compound and its structural isomer has been documented in specific organisms, primarily through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their extracts.

Plant Kingdom

The most definitive sources identified are within the plant kingdom. The nonpolar, hydrocarbon nature of the molecule means it is typically found as a minor component of a plant's essential oils, waxes, or general lipophilic extracts.

| Compound | Plant Species | Part of Plant | Method of Analysis | Concentration Data | Reference |

| This compound | Epiphyllum oxypetalum | Leaves | GC-MS of Alcohol Extract | Presence confirmed (Qualitative) | [9] |

| 2,6,10,15-Tetramethylheptadecane (Isomer) | Daphne mucronata | Leaves | GC-MS of Essential Oil | 2.71% of total essential oil | [10] |

It is noteworthy that a structural isomer, 2,6,10,15-tetramethylheptadecane , has also been identified in several plant species. This highlights the importance of precise analytical techniques for structural confirmation, as the mass spectra of these isomers can be very similar. The difference in the position of the final methyl group (position 14 vs. 15) suggests a potential variation in the biosynthetic precursor or the enzymatic machinery.

Marine and Microbial Sources

Given that the vast majority of global chlorophyll is found in marine phytoplankton (algae and cyanobacteria), marine environments represent the largest potential source of phytol and its diagenetic products. While pristane and phytane are ubiquitous in marine sediments and petroleum deposits, the specific detection of this compound in marine organisms is not yet widely reported in scientific literature. However, the fundamental precursors are abundant, making marine algae and sediment-dwelling microorganisms a logical frontier for the discovery of this compound.

Protocol for Extraction, Isolation, and Identification

The isolation of a nonpolar, saturated alkane like this compound from a complex biological matrix requires a systematic approach designed to separate it from more polar lipids, pigments, and other metabolites. The following protocol is a generalized yet robust workflow applicable to plant leaf material.

Objective

To extract, isolate, and identify this compound from dried plant material.

Materials and Reagents

-

Plant Material: Dried and ground leaves (e.g., Epiphyllum oxypetalum)

-

Solvents (High Purity, HPLC or GC grade): n-Hexane, Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH)

-

Apparatus: Soxhlet extractor or Accelerated Solvent Extractor (ASE), rotary evaporator, glass column for chromatography, glass vials.

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh) for column chromatography.

-

Analytical Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Step-by-Step Methodology

Part 1: Total Lipid Extraction

-

Preparation: Weigh approximately 20-30 g of finely ground, dried leaf material into a cellulose thimble.

-

Extraction: Place the thimble in a Soxhlet extractor. Extract with 250 mL of a nonpolar solvent mixture, such as n-Hexane:Dichloromethane (9:1 v/v) , for 6-8 hours. This solvent choice is optimized to efficiently extract nonpolar n-alkanes while minimizing the co-extraction of highly polar chlorophylls[11]. An alternative is extraction with 95% ethanol[9][12].

-

Solvent Removal: After extraction, concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C until a crude lipid extract is obtained.

-

Drying: Dry the crude extract under a gentle stream of nitrogen gas to remove any residual solvent.

Part 2: Fractionation by Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel in n-hexane.

-

Loading: Dissolve the crude lipid extract in a minimal volume of n-hexane and load it onto the top of the silica column.

-

Elution:

-

Fraction 1 (Alkanes): Elute the column with 2-3 column volumes of 100% n-hexane. This fraction will contain the saturated alkanes, including the target compound.

-

Subsequent Fractions: Increase the solvent polarity sequentially (e.g., with DCM, then MeOH) to elute more polar lipids, which can be discarded or saved for other analyses.

-

-

Concentration: Collect the first fraction and concentrate it using a rotary evaporator, followed by nitrogen drying.

Part 3: Identification and Quantification by GC-MS

-

Sample Preparation: Dilute the final alkane fraction in n-hexane to a suitable concentration (e.g., 1 mg/mL).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Column: Use a non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent).

-

Temperature Program: A typical program would be: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

-

-

Identification:

-

The identification of this compound is based on two criteria:

-

Retention Time: Comparison with the retention time of an authentic standard, if available.

-

Mass Spectrum: Matching the obtained mass spectrum with library data (e.g., NIST, Wiley). Key fragments for branched alkanes include characteristic losses of alkyl groups.

-

-

The Kovats Retention Index can also be a valuable tool for identification, with experimental values for this compound on standard non-polar columns being approximately 1893-1897.

-

Conclusion and Future Outlook

The natural occurrence of this compound is fundamentally linked to the degradation of chlorophyll-derived phytol. While its presence has been confirmed in select terrestrial plants, the vast biological reservoir of chlorophyll in marine and microbial ecosystems remains a largely untapped resource for this and other related isoprenoid alkanes. The structural similarity to pristane and phytane, compounds with known geochemical significance, underscores its origin.

For professionals in drug development and natural product research, the true value may lie not in the compound's abundance but in its specific biological context. Its presence in certain plants may be indicative of unique metabolic or degradation pathways that could yield other, more complex bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to begin the process of isolating and investigating this compound from both known and novel biological sources, paving the way for a deeper understanding of its chemical ecology and potential applications.

References

-

Title: Phytane. Source: Wikipedia. URL: [Link]

-

Title: Impact of seasonal hypoxia on diagenesis of phytol and its derivatives in Long Island Sound. Source: Marine Chemistry. URL: [Link]

-

Title: Phytane – Knowledge and References. Source: Taylor & Francis. URL: [Link]

-

Title: Relationship between Ratio of Pristane to Phytane, Crude Oil Composition and Geological Environment in Australia. Source: ResearchGate. URL: [Link]

-

Title: Geochemical applications and limitations of pristane to phytane ratio in determining the redox condition of north sea oil and kimmeridge source rocks' paleoenvironment of deposition. Source: ResearchGate. URL: [Link]

-

Title: Diagenetic origin of pristane and phytane (Peters et al., 2005). Source: ResearchGate. URL: [Link]

-

Title: Phytane – Knowledge and References. Source: Taylor & Francis. URL: [Link]

-

Title: Leaf wax n –alkane extraction: An optimised procedure. Source: ResearchGate. URL: [Link]

-

Title: Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA. Source: PubMed. URL: [Link]

-

Title: GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Source: Journal of Pharmacognosy and Phytochemistry. URL: [Link]

-

Title: Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum. Source: PubMed. URL: [Link]

-

Title: Alpha-decarboxylation, an important pathway for degradation of phytanic acid in animals. Source: PubMed. URL: [Link]

-

Title: Leaf wax n-alkane extraction: An optimised procedure (2017). Source: SciSpace. URL: [Link]

-

Title: Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. Source: PubMed Central. URL: [Link]

-

Title: Phytanic acid alpha-oxidation: decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver. Source: PubMed. URL: [Link]

-

Title: Insights into cyanobacterial alkane biosynthesis. Source: PubMed Central. URL: [Link]

-

Title: this compound. Source: PubChem. URL: [Link]

-

Title: Techniques for extraction and isolation of natural products: a comprehensive review. Source: PubMed Central. URL: [Link]

-

Title: Different extraction methods and various screening strategies for plants. Source: European Journal of Biotechnology and Bioscience. URL: [Link]

-

Title: Heptadecane, 2,6,10,14-tetramethyl-. Source: NIST WebBook. URL: [Link]

-

Title: Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition. Source: PubMed Central. URL: [Link]

-

Title: Heptadecane, 2,6,10,15-tetramethyl-. Source: NIST WebBook. URL: [Link]

-

Title: Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols. Source: PubMed Central. URL: [Link]

-

Title: 2,6,10,15-Tetramethylheptadecane. Source: PubChem. URL: [Link]

-

Title: Protocol for the production of crude alcoholic extracts from native plants. Source: Protocols.io. URL: [Link]

Sources

- 1. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-decarboxylation, an important pathway for degradation of phytanic acid in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid alpha-oxidation: decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytane - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the production of crude alcoholic extracts from native plants [protocols.io]

An In-depth Technical Guide to 2,6,10,14-Tetramethylheptadecane (CAS: 18344-37-1)

Introduction: Beyond the Structure, a Molecule of Growing Intrigue

2,6,10,14-Tetramethylheptadecane is a highly branched, saturated long-chain alkane identified by the CAS number 18344-37-1.[1][2] As a C21 hydrocarbon, its structure consists of a heptadecane backbone with four methyl group substitutions at the 2, 6, 10, and 14 positions.[2] While seemingly a simple aliphatic hydrocarbon, this molecule is gaining attention within the scientific community, particularly for its identification as a human metabolite observed in the context of cancer metabolism.[2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a synthesized understanding of the molecule's chemical identity, plausible synthesis strategies, robust analytical methodologies for its characterization, and a discussion of its emerging biological significance. The structural similarity of this molecule to isoprenoids—natural products built from isoprene units—hints at potential biological roles and origins that are ripe for exploration.[4] Understanding this compound requires meticulous analytical differentiation from its isomers, such as 2,6,10,15-tetramethylheptadecane, which possesses distinct properties and biological activities.[3] This guide will provide the foundational knowledge necessary to design rigorous experiments and interpret data related to this intriguing molecule.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is the bedrock of all subsequent experimental design, from selecting appropriate analytical techniques to formulating hypotheses about its biological function. This compound is a colorless liquid characterized by its high lipophilicity and low volatility.[5]

Core Identification and Properties

The fundamental identifiers and key physical properties are summarized below. This data is crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 18344-37-1 | PubChem[2], NIST[1] |

| Molecular Formula | C₂₁H₄₄ | PubChem[2], NIST[1] |

| Molecular Weight | 296.5741 g/mol | NIST[1] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | PubChem[2] |

| InChIKey | CIGFWENQAXVDOM-UHFFFAOYSA-N | NIST[1] |

| Physical State | Colorless Liquid | Guidechem[5] |

| Boiling Point | 356.9 °C at 760 mmHg | Guidechem[5] |

| Density | 0.787 g/cm³ | Guidechem[5] |

| Flash Point | 167.9 °C | Guidechem[5] |

| LogP (Octanol/Water) | 7.86 (Calculated) | Guidechem[5] |

Spectroscopic and Chromatographic Data

Analytical characterization is paramount for unambiguous identification. Key experimental data used for confirmation of this compound are its mass spectrum and chromatographic retention indices.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available through databases like the NIST WebBook.[1] The fragmentation pattern is characteristic of branched alkanes, often showing prominent peaks at m/z 43 and 57, corresponding to C₃H₇⁺ and C₄H₉⁺ fragments.

-

Kovats Retention Index (GC): The retention index is a critical parameter for identifying compounds in complex mixtures via Gas Chromatography (GC). For this compound on a standard non-polar column, reported Kovats indices are in the range of 1893-1897.[2] This value is essential for distinguishing it from structural isomers.

Section 2: Synthesis and Natural Sourcing

While commercially available, understanding the synthesis of this compound is vital for applications requiring isotopic labeling or the generation of analogs. Its structural motifs suggest it may be of natural origin, likely through isoprenoid biosynthesis pathways.[6][7][8]

Plausible Chemical Synthesis Workflow

Specific synthesis protocols for this compound are not widely published. However, based on established methods for constructing highly branched alkanes, a plausible synthetic strategy can be proposed. A common approach involves the formation of new carbon-carbon bonds followed by reduction to the final alkane.[9] One such robust method utilizes Grignard reagents and subsequent dehydration-hydrogenation steps.

Caption: Generalized workflow for the synthesis of a branched alkane.

Step-by-Step Methodology:

-

Grignard Reaction: A suitable ketone is reacted with a Grignard reagent to form a tertiary alcohol. The specific precursors would be chosen via retrosynthetic analysis to build the desired carbon skeleton.[9]

-

Dehydration: The resulting tertiary alcohol is dehydrated using a strong acid catalyst, such as phosphoric acid, to yield a mixture of alkene isomers.[9]

-

Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bonds, affording the final saturated alkane product.[9]

Causality Note: This multi-step approach is favored because it allows for the controlled construction of the complex carbon backbone. The Grignard reaction is a powerful tool for C-C bond formation, while the subsequent dehydration and hydrogenation are reliable methods for converting the functionalized intermediate into the target alkane.

Natural Occurrence

The classification of related isomers as sesquiterpenoids suggests a biological origin from the assembly of isoprene units.[4][10] While the isomer 2,6,10,15-tetramethylheptadecane has been identified in plant volatiles and fungal metabolites, specific natural sources for the 2,6,10,14-isomer are less documented in readily available literature.[3] Its presence as a human metabolite confirms its existence in biological systems, though whether its origin is endogenous or from dietary/environmental sources requires further investigation.

Section 3: Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of this compound, especially in complex biological or environmental matrices where isomers are likely present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile hydrocarbons.

Caption: Standard workflow for GC-MS analysis of branched alkanes.

Detailed Protocol:

-

Sample Preparation: For biological samples, a lipid extraction is performed using a method like Folch or Bligh-Dyer. The non-polar phase containing the hydrocarbons is isolated.

-

Injection: 1-2 µL of the sample (in a solvent like hexane) is injected into the GC inlet, typically set to a high temperature (e.g., 300°C) in splitless mode to maximize sensitivity.

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is used at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: A temperature ramp is critical for separating long-chain alkanes. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for several minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis: Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in Single Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 57 and 71) for enhanced sensitivity and quantification.

-

-

Identification: The compound is identified by comparing its experimental retention time and mass spectrum with that of an authentic standard or with entries in a spectral library like NIST.[1]

Self-Validation Note: This protocol is self-validating through the dual-confirmation of both retention time and the unique mass spectral fragmentation pattern. The use of an internal standard (e.g., a deuterated alkane) is essential for accurate quantification, correcting for variations in extraction efficiency and instrument response.

Section 4: Biological Significance and Potential Applications

The most compelling aspect of this compound is its confirmed status as a metabolite observed in cancer metabolism.[2][3] While its precise role is an active area of research, its identity as a long-chain, saturated hydrocarbon allows us to form hypotheses based on the known alterations in lipid metabolism within cancer cells.

The Link to Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival.[11][12] One of the key areas of alteration is lipid metabolism.[11] Cancer cells often exhibit:

-

Increased de novo fatty acid synthesis: To provide building blocks for new membranes.[13]

-

Altered membrane composition: The balance of saturated and unsaturated fatty acids, as well as cholesterol, in cancer cell membranes is often different from that of healthy cells.[14][15][16]

Hypothetical Role in Modulating Cell Membrane Properties

As a saturated, non-polar molecule, this compound could potentially be incorporated into the lipid bilayer of cell membranes. The biophysical properties of the cell membrane—such as fluidity, thickness, and the formation of lipid rafts—are critical for cellular signaling, transport, and drug resistance.[14][15]

-

Increased Rigidity: Saturated lipids generally lead to more rigid and organized membranes compared to unsaturated lipids.[14] The incorporation of a molecule like this compound could contribute to changes in membrane packing and fluidity.

-

Modulation of Lipid Rafts: Lipid rafts are microdomains enriched in cholesterol and sphingolipids that act as platforms for signaling proteins.[15] Alterations in the hydrocarbon composition of the membrane could influence the formation and stability of these rafts, thereby impacting cancer cell signaling pathways.

Caption: Potential role of hydrocarbons in altered cancer cell membrane biophysics.

This hypothesized role positions this compound not necessarily as a direct signaling molecule, but as a structural component that could modulate the physical environment in which critical oncogenic processes occur. This makes it a potential biomarker for specific metabolic phenotypes in tumors and an intriguing, albeit speculative, target for therapeutic intervention aimed at modulating membrane properties.

Section 5: Future Perspectives and Research Directions

The study of this compound is still in its early stages. For researchers and drug development professionals, this presents a landscape rich with opportunity. Key future directions include:

-

Elucidating the Metabolic Pathway: What is the precise origin of this molecule in humans? Is it synthesized de novo, is it a metabolite of another compound, or is it from an external source? Flux analysis using ¹³C-labeled precursors could answer these fundamental questions.

-

Quantification in Disease States: Developing and validating robust quantitative assays (e.g., GC-MS/MS) to measure its levels in patient tissues and biofluids (plasma, urine) could establish its potential as a diagnostic or prognostic biomarker for certain cancers.

-

Functional Studies: Investigating the direct effects of this molecule on the biophysical properties of cancer cell membranes is crucial. Experiments using model membranes and advanced microscopy techniques could validate its role in modulating fluidity and raft formation.

-

Synthesis of Analogs: Synthesizing analogs with altered chain lengths or branching patterns could help elucidate structure-activity relationships, determining which structural features are critical for any observed biological effects.

By systematically addressing these questions, the scientific community can determine whether this compound is simply a metabolic bystander or a key player in the complex landscape of cancer biology.

References

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes.

-

URL: [Link]

-

-

Dunn, J. P. (2020). Synthesis of highly-branched alkanes for renewable gasoline. Fuel Processing Technology, 197, 106192.

-

URL: [Link]

-

- Guidechem. (n.d.). This compound 18344-37-1.

-

Jansson, C. (2012). Generic pathways for synthesis of isoprenoids in bacteria.

-

URL: [Link]

-

-

Warton, B. (2014). Synthesis of H-branch alkanes. PEARL.

-

URL: [Link]

-

-

ResearchGate. (n.d.). A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes.

-

URL: [Link]

-

-

Allemann, R. K., & Egger, B. (2021). Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids. PMC - PubMed Central.

-

URL: [Link]

-

-

Rashad, M. (n.d.). Synthesis of isoprenoid compounds. Slideshare.

-

URL: [Link]

-

-

Britannica. (n.d.). Isoprenoid.

-

URL: [Link]

-

-

Santos, C. R., & Preta, G. (2018). Cell membrane modulation as adjuvant in cancer therapy. PMC - NIH.

-

URL: [Link]

-

-

D'Orazio, N. (2019). Engineering a novel pathway for isoprenoid synthesis. DSpace@MIT.

-

URL: [Link]

-

-

NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook.

-

URL: [Link]

-

- BenchChem. (n.d.). 2,6,10,15-Tetramethylheptadecane.

-

Preta, G. (2020). New Insights Into Targeting Membrane Lipids for Cancer Therapy. Frontiers.

-

URL: [Link]

-

-

PubChem. (n.d.). This compound.

-

URL: [Link]

-

-

ResearchGate. (n.d.).

-

URL: [Link]

-

-

Narożna, D., et al. (2021). Lipid composition of the cancer cell membrane. PMC - PubMed Central - NIH.

-

URL: [Link]

-

-

HMDB. (2017). Showing metabocard for 2,6,10,15-tetramethylheptadecane (HMDB0062787).

-

URL: [Link]

-

-

Ferreri, C., et al. (2017).

-

URL: [Link]

-

-

PubChem. (n.d.). 2,6,10,15-Tetramethylheptadecane.

-

URL: [Link]

-

-

Beloribi-Djefaflia, S., Vasseur, S., & Guillaumond, F. (2021). The diversity and breadth of cancer cell fatty acid metabolism. PMC - PubMed Central.

-

URL: [Link]

-

-

Shuvalov, O., et al. (2023).

-

URL: [Link]

-

-

Sahoo, M. R., et al. (2023). Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics. Frontiers.

-

URL: [Link]

-

-

Zhao, B., et al. (2020).

-

URL: [Link]

-

- Abcam. (n.d.).

Sources

- 1. Heptadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 2. This compound | C21H44 | CID 29036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6,10,15-Tetramethylheptadecane | 54833-48-6 | Benchchem [benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of isoprenoid compounds | PPTX [slideshare.net]

- 8. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. 2,6,10,15-Tetramethylheptadecane | C21H44 | CID 41209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics [frontiersin.org]

- 13. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell membrane modulation as adjuvant in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New Insights Into Targeting Membrane Lipids for Cancer Therapy [frontiersin.org]

- 16. Lipid composition of the cancer cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of 2,6,10,14-Tetramethylheptadecane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological role of 2,6,10,14-tetramethylheptadecane. This saturated branched-chain alkane has been identified as a human metabolite and is increasingly implicated in the pathobiology of certain cancers. Drawing parallels with the well-studied analogue, pristane (2,6,10,14-tetramethylpentadecane), this guide explores the potential mechanisms through which this compound may exert its biological effects, with a focus on its immunomodulatory and pro-inflammatory properties. Furthermore, this document delves into the potential endogenous and exogenous origins of this molecule and provides a detailed, step-by-step protocol for its detection and quantification in biological matrices using gas chromatography-mass spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the emerging role of lipophilic molecules in health and disease.

Introduction: Unveiling a Complex Alkane

This compound is a C21 saturated branched-chain alkane with the molecular formula C₂₁H₄₄.[1][2] It is structurally characterized by a heptadecane backbone with methyl groups at positions 2, 6, 10, and 14.[1][2] While its physical properties are typical of a long-chain hydrocarbon, its biological significance is an area of growing interest. This molecule has been identified as a human metabolite and has been particularly noted in the context of cancer metabolism.[1][3]

It is crucial to distinguish this compound from its isomer, 2,6,10,15-tetramethylheptadecane. The shift of a single methyl group significantly alters their biological associations. The 15-isomer is more commonly found in plant volatiles, fungal metabolites, and insect semiochemical systems, where it can play roles in antimicrobial activity and insect behavior modulation.[4][5] In contrast, the 14-isomer is primarily linked to mammalian metabolism.

This guide will focus exclusively on the biological role of this compound, with a particular emphasis on its potential involvement in carcinogenesis, drawing upon the extensive research on its close structural analogue, pristane.

The Link to Cancer: A Plausible Mechanism

The most compelling evidence for a potential role of this compound in cancer comes from studies on pristane (2,6,10,14-tetramethylpentadecane), a C19 analogue. Pristane is a well-established inducing agent of plasmacytomas, a type of B-cell tumor, in BALB/c mice, a model that closely mimics human multiple myeloma.[4]

The Pristane-Induced Plasmacytoma Model

Intraperitoneal injection of pristane in mice leads to the formation of lipogranulomas, which represent a site of chronic inflammation.[6] This chronic inflammatory microenvironment is believed to be a key driver of plasmacytomagenesis. The proposed mechanism involves a cascade of events:

-

Chronic Inflammation: Pristane induces a persistent inflammatory response, attracting immune cells to the peritoneal cavity.[2][6]

-

Cytokine Production: The inflammatory milieu stimulates the production of various cytokines, with Interleukin-6 (IL-6) playing a pivotal role.[1][5] IL-6 is a potent growth factor for plasma cells and is known to be a critical survival factor for multiple myeloma cells.[5]

-

B-cell Proliferation and Transformation: The sustained presence of IL-6 and other growth factors in the granuloma microenvironment promotes the proliferation and survival of B-cells, increasing the likelihood of genetic mutations and malignant transformation.[5]

Given the structural similarity between pristane and this compound, it is highly plausible that the latter could exert similar pro-inflammatory and tumor-promoting effects.

A Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway through which this compound may contribute to carcinogenesis, based on the pristane model.

Sources

- 1. Inhibition of pristane-induced peritoneal plasmacytoma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The enhancement of growth of a syngeneic plasmacytoma in BALB/c mice by pristane priming is not due to immunosuppressive effects on antibody-forming cell or mitogen-responsive splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H44 | CID 29036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mouse plasmacytoma: an experimental model of human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2,6,10,14-Tetramethylheptadecane in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The metabolic landscape of cancer is a complex and dynamic arena, with tumor cells often hijacking and reprogramming metabolic pathways to fuel their relentless growth and survival. Among the myriad of metabolites implicated in this intricate network, the long-chain branched alkane 2,6,10,14-tetramethylheptadecane has emerged as a molecule of interest. While its precise functions are still under investigation, its structural similarity to the well-studied inflammatory and carcinogenic agent, pristane (2,6,10,14-tetramethylpentadecane), provides a compelling rationale for its deeper exploration. This technical guide synthesizes the current understanding of this compound in the context of cancer metabolism, drawing parallels from the extensive research on pristane to illuminate potential mechanisms of action. We delve into the prospective metabolic pathways, the interplay with chronic inflammation, and the analytical methodologies required to unravel the role of this intriguing molecule in oncology.

Introduction: The Rise of a Novel Metabolite in the Cancer Microenvironment

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] While glucose and glutamine metabolism have been extensively studied, the role of lipids and hydrocarbons is an expanding frontier. This compound, a C21 saturated branched-chain alkane, has been identified as a metabolite in cancer, suggesting its involvement in the tumor's metabolic network.[3][4] Its very hydrophobic nature implies an association with lipid-rich structures within the cell, such as membranes and lipid droplets.

Given the limited direct research on this compound, we will leverage the knowledge of its close analog, pristane, as a model to hypothesize its potential roles. Pristane is a well-established inducer of chronic inflammation and is used to generate animal models of autoimmune diseases and certain cancers, including plasmacytomas and mammary carcinomas.[5][6] The carcinogenic properties of pristane are intrinsically linked to its ability to provoke a sustained inflammatory response, a known driver of tumorigenesis.[7][8]

This guide will explore the potential metabolic fate of this compound, its connection to inflammatory signaling in cancer, and provide detailed experimental protocols for its investigation.

Proposed Metabolic Pathways of this compound in Cancer Cells

The metabolism of long-chain branched alkanes is a specialized process, distinct from that of their straight-chain counterparts. The initial and rate-limiting step is typically an oxidation reaction, followed by a modified form of beta-oxidation.

Initial Oxidation: The Role of Cytochrome P450

The inert nature of the C-H bonds in alkanes necessitates enzymatic activation. Cytochrome P450 (CYP) monooxygenases are prime candidates for this initial hydroxylation.[9][10] Specifically, ω-hydroxylation, the oxidation of the terminal methyl group, is a common route for the metabolism of long-chain fatty acids and hydrocarbons.[11][12] In the context of cancer, the expression and activity of CYP enzymes can be significantly altered, potentially impacting the metabolism of compounds like this compound.[13]

The proposed initial step is the conversion of this compound to its corresponding primary alcohol, 2,6,10,14-tetramethylheptadecan-1-ol.

Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Following ω-hydroxylation and subsequent oxidation to a carboxylic acid (2,6,10,14-tetramethylheptadecanoic acid), the resulting branched-chain fatty acid is a substrate for peroxisomal beta-oxidation.[5][14] Unlike straight-chain fatty acids, which are primarily metabolized in the mitochondria, the methyl branches of this molecule hinder the standard mitochondrial beta-oxidation machinery. Peroxisomes possess a distinct set of enzymes capable of handling these sterically challenging substrates.[15][16]

The peroxisomal beta-oxidation of 2,6,10,14-tetramethylheptadecanoic acid would proceed through a series of cycles, yielding acetyl-CoA and propionyl-CoA units. These can then be shuttled to the mitochondria to enter the Krebs cycle, providing energy and biosynthetic precursors for the cancer cell.[17]

Diagram: Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic fate of this compound in cancer cells.

The Interplay of Chronic Inflammation and Metabolic Reprogramming